(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur, nitrogen, and oxygen atoms. Its structure includes a (3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene group at position 5 and a 4-methylbenzyl substituent at position 3 (Figure 1). The mesityl (2,4,6-trimethylphenyl) group confers steric bulk and lipophilicity, while the 4-methylbenzyl moiety introduces moderate electron-donating effects. The thioxo (C=S) group at position 2 enhances reactivity, particularly in hydrogen bonding and π-interactions, which are critical for biological activity or crystallographic packing .
Properties
CAS No. |
623934-80-5 |
|---|---|
Molecular Formula |
C30H27N3OS2 |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3OS2/c1-19-10-12-23(13-11-19)17-32-29(34)26(36-30(32)35)16-24-18-33(25-8-6-5-7-9-25)31-28(24)27-21(3)14-20(2)15-22(27)4/h5-16,18H,17H2,1-4H3/b26-16- |
InChI Key |
MROXSKXPUPXVKN-QQXSKIMKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=C(C=C(C=C4C)C)C)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=C(C=C(C=C4C)C)C)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Synthesis of the thiazolidinone core: This involves the reaction of a thiourea derivative with a haloketone.
Coupling reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazolidinone derivatives, including the compound , exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. The pyrazole moiety is particularly noted for its ability to enhance the anticancer activity of thiazolidinones by modulating various signaling pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This property makes it a candidate for further development as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has shown antimicrobial activity against a range of pathogens. This includes bacteria and fungi, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .
Agricultural Applications
Pesticidal Properties
The compound's structure suggests potential applications in agriculture as a pesticide or fungicide. Preliminary studies indicate that it may effectively control certain pests and fungal infections that threaten crop yields. Its efficacy and safety profile are currently under investigation to determine its viability as an environmentally friendly alternative to conventional pesticides .
Growth Regulation
There is emerging evidence that thiazolidinone derivatives can act as plant growth regulators. These compounds may enhance growth rates and improve resistance to environmental stresses when applied to crops. Further research is needed to optimize application methods and concentrations for maximum efficacy .
Material Science
Polymer Synthesis
The unique chemical properties of (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one allow it to be utilized in synthesizing novel polymers with enhanced mechanical properties. These materials could find applications in various industries, including packaging, automotive, and construction .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Induces apoptosis; inhibits cytokine production |
| Agricultural Science | Pesticides, growth regulators | Effective against pests; enhances plant growth |
| Material Science | Polymer synthesis | Improves mechanical properties of materials |
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazolidinone core is known to interact with various biological pathways, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Thiazolidinone Core
Key structural analogs differ in substituents on the pyrazole ring or the benzyl group at position 3.
Impact of Pyrazole Ring Modifications
- Mesityl vs. Diphenyl Substitution : The mesityl group in the target compound provides superior steric shielding compared to diphenyl analogs (e.g., ), which may reduce metabolic degradation but limit solubility .
- Electron-Withdrawing Groups : Compounds with chloro or methoxy substituents (e.g., ) exhibit altered electronic profiles, affecting charge distribution and intermolecular interactions .
Benzyl Group Modifications
- 4-Methylbenzyl vs. 4-Methoxybenzyl : The methyl group in the target compound offers minimal polarity, favoring membrane permeability, while methoxy analogs () improve aqueous solubility but may hinder passive diffusion .
- Phenethyl vs.
Crystallographic and Spectroscopic Data
- Crystal Packing : The mesityl group in the target compound induces dense packing via van der Waals interactions, contrasting with methoxy-substituted analogs (), where polar groups facilitate hydrogen bonding .
- NMR Trends : The thioxo group (C=S) resonates at δ ~190–200 ppm in ¹³C NMR, consistent across analogs. Substituent-induced shifts (e.g., δ 4.2 ppm for methoxy in ) validate structural assignments .
Biological Activity
The compound (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Synthesis
The structure of (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one features a thiazolidinone core substituted with a pyrazole moiety. The synthesis typically involves the condensation of appropriate thiazolidinone and pyrazole derivatives under controlled conditions. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring structure-activity relationships (SAR) to identify more potent analogs.
Anticancer Activity
Thiazolidinone derivatives, including the compound , have shown significant anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, studies indicate that derivatives with specific substituents can enhance their activity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis |
| Compound B | SiHa | 15 | Cell Cycle Arrest |
| (5Z)-5... | PC-3 | 12 | Apoptosis Induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups can significantly enhance antibacterial efficacy. For example, thiazolidinone derivatives have shown inhibition rates exceeding 90% against Staphylococcus aureus and Escherichia coli in various assays .
Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 20 |
| Compound D | S. aureus | 25 |
| (5Z)-5... | P. aeruginosa | 18 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, thiazolidinones have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes them promising candidates for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of thiazolidinone derivatives:
- In Vivo Studies : Research involving animal models has shown that thiazolidinones can reduce tumor size significantly compared to control groups.
- Molecular Docking Studies : Computational studies have elucidated the binding interactions of these compounds with target proteins involved in cancer progression, such as tubulin .
Q & A
Q. What are the key synthetic pathways for preparing (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The compound is synthesized via a multi-step approach:
Pyrazole Core Construction : React 3-mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde with a thiazolidinone precursor. Cyclization is typically achieved using phosphorus oxychloride (POCl₃) under reflux (120°C), as described for analogous pyrazole-thiazolidinone hybrids .
Methylene Bridging : Introduce the Z-configuration by condensing the pyrazole aldehyde with 3-(4-methylbenzyl)-2-thioxothiazolidin-4-one. Reaction conditions (e.g., ethanol reflux, 2–6 hours) must be optimized to favor the Z-isomer .
Purification : Recrystallize the product from a DMF-EtOH (1:1) mixture to isolate the pure Z-isomer .
Q. How is the stereochemical integrity of the (Z)-configured exocyclic double bond confirmed?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of the Z-configuration is obtained via single-crystal X-ray diffraction, as demonstrated for structurally related pyrazolyl-thiazolidinones .
- NOESY NMR : Cross-peaks between the pyrazole mesityl group and thiazolidinone methylbenzyl substituent validate the spatial proximity consistent with the Z-isomer .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of thioxo (C=S) stretches (~1200–1250 cm⁻¹) and carbonyl (C=O) groups (~1680–1720 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the exocyclic methylene proton (δ 6.8–7.2 ppm) and aromatic protons from mesityl/phenyl groups (δ 7.0–7.5 ppm). ¹³C NMR resolves the thiocarbonyl carbon at ~195 ppm .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
Methodological Answer:
- Catalyst Optimization : Replace traditional POCl₃ with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency, as shown in pyrazole synthesis .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve regioselectivity, as demonstrated for analogous heterocycles .
- Side-Product Analysis : Use GC-MS or HPLC to identify by-products (e.g., E-isomers or incomplete cyclization intermediates) and adjust stoichiometry accordingly .
Q. What strategies are employed to evaluate the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking : Screen against target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) using AutoDock Vina to predict binding affinity and active site interactions. Docking scores <−7.0 kcal/mol suggest strong inhibition potential .
- In Vitro Assays : Test antifungal activity via broth microdilution (MIC values ≤25 µg/mL indicate potency) against Candida albicans or Aspergillus fumigatus .
Q. How do structural modifications impact solubility and bioavailability?
Methodological Answer:
- LogP Analysis : Calculate partition coefficients (e.g., using ChemDraw) to assess lipophilicity. Derivatives with LogP >5 may require formulation with co-solvents (e.g., PEG-400) for in vivo studies .
- Salt Formation : Introduce sulfonate or hydrochloride salts via reaction with H₂SO₄ or HCl to enhance aqueous solubility, as reported for pyrazole derivatives .
Q. What computational methods resolve contradictions in mechanistic studies of its reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to model reaction pathways (e.g., Z/E isomerization barriers). Activation energies >25 kcal/mol suggest thermal stability of the Z-isomer .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the methylene bridge clarifies whether proton transfer is rate-limiting in cyclization steps .
Q. How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC; >90% remaining indicates robustness .
- Light/Heat Stress Testing : Accelerate stability studies at 40°C/75% RH for 4 weeks. No new peaks in HPLC chromatograms confirm photostability .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
